molecular formula C19H18O5 B1249651 Coniferyl p-coumarate

Coniferyl p-coumarate

Cat. No.: B1249651
M. Wt: 326.3 g/mol
InChI Key: UPNLRNQUIJXYPN-LFWRRJNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coniferyl p-coumarate is a cinnamate ester obtained by the formal condensation of the hydroxy of coniferol with the carboxy group of trans-4-coumaric acid. It is a cinnamate ester and a member of guaiacols. It derives from a trans-4-coumaric acid and a coniferol.

Scientific Research Applications

Pathways in Plant Cell Wall Formation

Coniferyl p-coumarate plays a critical role in the formation of maize lignin, particularly in the acylation of lignin monomers. Studies utilizing NMR methods have shown that p-coumaric acid in maize lignin is primarily attached at the γ-position, suggesting that lignin acylation occurs via enzymatically controlled pre-acylation of lignin monomers which are subsequently incorporated into the lignin polymer via oxidative coupling (Ralph et al., 1994).

Lignin Composition in Mulberry Trees

Research on the Morus genus (mulberry trees) has revealed that these eudicot plants have lignins derived partially from monolignol p-coumarate esters. This finding indicates that mulberry trees, unlike the common belief that p-coumarate in plant cell walls is exclusive to commelinid monocots, have lignins with p-coumarate esters acylating the sidechain γ-hydroxyl of both coniferyl and syringyl units (Hellinger et al., 2022).

Biochemical Metabolism in Yeast

The catabolic conversion and metabolism of coniferyl aldehyde, ferulic acid, and p-coumaric acid in Saccharomyces cerevisiae have been studied, revealing that the conversion of these compounds into less inhibitory products is a form of stress response and detoxification. This highlights the ability of S. cerevisiae to convert toxic phenolic compounds into less inhibitory compounds, suggesting a potential route to enhancing yeast tolerance to these compounds (Adeboye et al., 2015).

Oxidative and Peroxidative Cycles in Maize Roots

In maize roots, p-coumaric acid plays a significant role in both the peroxidative and oxidative cycles catalyzed by the peroxidase, indicating multiple physiological roles for p-coumaric acid catalyzed peroxidase reactions through its control mechanisms (Šukalović et al., 2005).

Modulation of Monolignol Biosynthesis

Studies on loblolly pine (Pinus taeda) cell cultures have revealed insights into the transcriptional control of monolignol biosynthesis. It was found that carbon allocation to the pathway and its differential distribution into p-coumaryl and coniferyl alcohols is controlled by phenylalanine supply and differential modulation of certain hydroxylases (Anterola et al., 1999).

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H18O5/c1-23-18-13-15(6-10-17(18)21)3-2-12-24-19(22)11-7-14-4-8-16(20)9-5-14/h2-11,13,20-21H,12H2,1H3/b3-2+,11-7+

InChI Key

UPNLRNQUIJXYPN-LFWRRJNUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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